4-Amino-N,N-dimethylnicotinamide
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Overview
Description
4-Amino-N,N-dimethylnicotinamide is an organic compound with the molecular formula C8H11N3O. It is a derivative of nicotinamide, which is a form of vitamin B3. This compound is characterized by the presence of an amino group and two methyl groups attached to the nitrogen atom of the nicotinamide ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Amino-N,N-dimethylnicotinamide can be synthesized through several methods. One common method involves the reaction of 4-chloronicotinamide with dimethylamine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product. The compound is then purified using techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Amino-N,N-dimethylnicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro compounds or oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted nicotinamide derivatives.
Scientific Research Applications
4-Amino-N,N-dimethylnicotinamide is used in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biological processes and as a precursor to biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in enzyme inhibition and as a potential drug candidate.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Amino-N,N-dimethylnicotinamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to various biological effects. The compound may also interact with cellular receptors and signaling pathways, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylnicotinamide: Lacks the amino group present in 4-Amino-N,N-dimethylnicotinamide.
4-Amino-N,N-dimethylbenzamide: Similar structure but with a benzamide core instead of a nicotinamide core.
Nicosulfuron: Contains a sulfonylurea group and is used as a herbicide.
Uniqueness
This compound is unique due to the presence of both an amino group and two methyl groups on the nicotinamide ring This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds
Properties
CAS No. |
89176-30-7 |
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Molecular Formula |
C8H11N3O |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
4-amino-N,N-dimethylpyridine-3-carboxamide |
InChI |
InChI=1S/C8H11N3O/c1-11(2)8(12)6-5-10-4-3-7(6)9/h3-5H,1-2H3,(H2,9,10) |
InChI Key |
XDLWSNLUKDWXDX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CN=C1)N |
Origin of Product |
United States |
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